CYP3A Inhibition Profile – Reversible Inhibitor vs. Mechanism‑Based Inactivators
Unlike para‑nitro and para‑bromo substituted analogs, 2,2-dichloro-N-phenethylacetamide (N‑(2‑phenethyl)dichloroacetamide) reversibly inhibits CYP3A enzymes without causing mechanism‑based inactivation [1]. This contrasts directly with N‑(2‑p‑nitrophenethyl)dichloroacetamide and N‑(2‑p‑bromophenethyl)dichloroacetamide, which are potent, selective, and irreversible inactivators of CYP2B1 both in vitro and in vivo [1].
| Evidence Dimension | CYP3A inhibition mechanism |
|---|---|
| Target Compound Data | Reversible inhibition; no mechanism-based inactivation |
| Comparator Or Baseline | N-(2-p-nitrophenethyl)dichloroacetamide and N-(2-p-bromophenethyl)dichloroacetamide: Mechanism-based inactivators |
| Quantified Difference | Qualitative difference in inhibition mechanism |
| Conditions | Rat liver microsomal CYP enzymes; in vitro and in vivo assessment |
Why This Matters
This mechanistic distinction determines whether the compound is suitable for studies requiring transient CYP modulation versus permanent enzyme inactivation, impacting experimental design and safety profiling.
- [1] Ortiz de Montellano, P. R. (Ed.). (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry (3rd ed.). Springer. (Chapter 7, Figure 7.6). View Source
